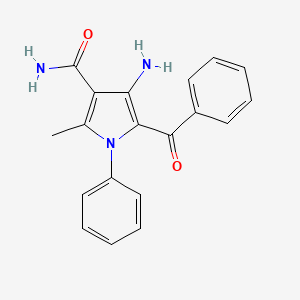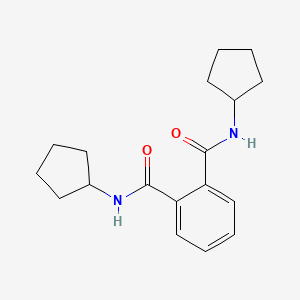![molecular formula C22H20N2O3 B5683895 N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683895.png)
N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide, commonly known as QNZ, is a chemical compound that has shown potential in scientific research applications. QNZ is a synthetic compound that has been developed as a selective inhibitor of the nuclear factor-kappaB (NF-κB) pathway, a transcription factor that plays a crucial role in inflammation and immune response.
Mécanisme D'action
QNZ acts as a selective inhibitor of the NF-κB pathway by binding to the IKKβ kinase subunit, which is responsible for the activation of NF-κB. By inhibiting the activity of IKKβ, QNZ prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its target genes.
Biochemical and Physiological Effects
QNZ has been shown to exhibit anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cellular and animal models. QNZ has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. QNZ has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cellular models.
Avantages Et Limitations Des Expériences En Laboratoire
QNZ has several advantages for lab experiments, including its high selectivity for the NF-κB pathway and its ability to inhibit the activity of IKKβ kinase subunit. However, QNZ has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on QNZ. One potential direction is to explore the use of QNZ in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of QNZ. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of QNZ in vivo.
In conclusion, N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide (QNZ) is a synthetic compound that has shown potential in scientific research applications. QNZ acts as a selective inhibitor of the NF-κB pathway by binding to the IKKβ kinase subunit, which is responsible for the activation of NF-κB. QNZ has exhibited anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cellular and animal models. Although QNZ has some limitations, it has several advantages for lab experiments, including its high selectivity for the NF-κB pathway. There are several future directions for the research on QNZ, including exploring its use in combination with other therapeutic agents and developing more potent and selective inhibitors of the NF-κB pathway.
Méthodes De Synthèse
The synthesis of QNZ involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials, 8-methoxy-5-quinoline carboxylic acid and 2,3-dimethylbenzofuran-5-carboxylic acid, are first converted into their corresponding acid chlorides. These acid chlorides are then coupled with N-methyl-N-(p-toluenesulfonyl)propan-2-amine to form the intermediate product. The final step involves the removal of the p-toluenesulfonyl group to yield QNZ as a white solid.
Applications De Recherche Scientifique
QNZ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. QNZ has been shown to inhibit the activation of NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and survival. Inhibition of the NF-κB pathway has been identified as a potential therapeutic strategy for the treatment of cancer and autoimmune disorders.
Propriétés
IUPAC Name |
N-[(8-methoxyquinolin-5-yl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-14-11-17-12-15(6-8-19(17)27-14)22(25)24(2)13-16-7-9-20(26-3)21-18(16)5-4-10-23-21/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHZFPFZJDYBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N(C)CC3=C4C=CC=NC4=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5683823.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5683827.png)

![2-isopropyl-9-[4-(1,3-oxazol-5-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683846.png)
![2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5683849.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-chloro-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5683865.png)
![9-[(3,5-difluoropyridin-2-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5683884.png)
![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5683886.png)

![2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5683913.png)
